molecular formula C26H24N2O4 B3589693 2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide

2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B3589693
M. Wt: 428.5 g/mol
InChI Key: DBQOULVBQOHKDA-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide: is a synthetic organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide linkage through the reaction of the quinoline carboxylic acid derivative with the appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline carboxamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinoline derivatives in various chemical reactions.

Biology

In biological research, 2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or intercalate with DNA, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: Lacks the N-(2-methoxy-5-methylphenyl) group.

    N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide: Lacks the 2-(2,4-dimethoxyphenyl) group.

    4-quinolinecarboxamide: The simplest form, lacking both substituent groups.

Uniqueness

The uniqueness of 2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-4-quinolinecarboxamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a more effective bioactive compound.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-16-9-12-24(31-3)23(13-16)28-26(29)20-15-22(27-21-8-6-5-7-18(20)21)19-11-10-17(30-2)14-25(19)32-4/h5-15H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQOULVBQOHKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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